molecular formula C12H20Cl2N2 B1610893 1-Phenethyl-piperazine dihydrochloride CAS No. 5321-62-0

1-Phenethyl-piperazine dihydrochloride

Cat. No. B1610893
CAS RN: 5321-62-0
M. Wt: 263.2 g/mol
InChI Key: JWSRGCWCXUCWBJ-UHFFFAOYSA-N
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Description

1-Phenethyl-piperazine dihydrochloride, also known as 1-PP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Medicinal Chemistry: Synthesis of Blockbuster Drugs

Summary

1-Phenethyl-piperazine dihydrochloride is a derivative of piperazine, a nitrogen heterocycle prevalent in various pharmacological agents. It’s particularly significant in the synthesis of blockbuster drugs like Imatinib and Sildenafil .

Methods

The synthesis often involves C–H functionalization of the carbon atoms of the piperazine ring. This process enhances the structural diversity of piperazine-containing drugs, which traditionally have substituents only at the nitrogen positions .

Results

The advancements in C–H functionalization have expanded the pharmacological profiles of piperazine-based drugs, improving their interactions with biological receptors and increasing water solubility and bioavailability .

Heterocyclic Chemistry: C–H Functionalization

Summary

The C–H functionalization of piperazine derivatives, including 1-Phenethyl-piperazine dihydrochloride, has been a major focus in heterocyclic chemistry due to its impact on drug discovery .

Methods

Recent synthetic methods have been developed to afford functionalized piperazines, with a focus on innovative C–H functionalization techniques .

Results

These methods have led to the creation of new piperazine-based compounds with enhanced pharmacological properties, contributing to the development of new therapeutic agents .

Organic Synthesis: Piperazine Derivatives

Summary

1-Phenethyl-piperazine dihydrochloride is used in the synthesis of various piperazine derivatives, which are crucial in pharmaceuticals and biological activities .

Methods

The synthesis methods include cyclization of 1,2-diamine derivatives with sulfonium salts, Ugi reaction, and photocatalytic synthesis .

Results

These methods have yielded a range of piperazine derivatives with high yields and have opened pathways for the creation of novel compounds with potential pharmaceutical applications .

Pharmaceutical Development: Anxiolytic and Antidepressant Properties

Summary

Piperazine derivatives, such as 1-Phenethyl-piperazine dihydrochloride, are integral in developing drugs with anxiolytic and antidepressant properties .

Methods

The development process involves the synthesis of piperazine derivatives followed by pharmacokinetic and pharmacodynamic studies to assess their efficacy and safety .

Results

The results have shown promising therapeutic potential for these compounds in treating anxiety and depression, with ongoing clinical trials to further evaluate their effectiveness .

Drug Discovery: Nitrogen Heterocycles

Summary

Nitrogen heterocycles like 1-Phenethyl-piperazine dihydrochloride are among the most important structural motifs in drug discovery, making up a significant portion of FDA-approved drugs .

Methods

The discovery process includes the design and synthesis of nitrogen heterocycles, followed by high-throughput screening to identify compounds with desired biological activity .

Results

This approach has led to the identification of numerous piperazine-containing compounds with various therapeutic applications, significantly impacting the pharmaceutical industry .

Pharmacokinetics: Bioavailability Enhancement

Summary

1-Phenethyl-piperazine dihydrochloride plays a role in enhancing the bioavailability of drugs, a critical factor in pharmacokinetics .

Methods

The enhancement involves modifying the piperazine structure to improve its interaction with biological membranes, thus increasing its absorption and distribution within the body .

Results

Studies have demonstrated that such modifications can lead to improved bioavailability of piperazine-based drugs, resulting in better therapeutic outcomes .

This analysis provides a detailed look at the diverse applications of 1-Phenethyl-piperazine dihydrochloride in scientific research, highlighting its significance in various fields of chemistry and pharmaceuticals. The advancements in these areas continue to contribute to the development of new and effective therapeutic agents.

Catalysis: Photoredox Transformations

Summary

1-Phenethyl-piperazine dihydrochloride is utilized in photoredox catalysis, a field that has revolutionized the way chemists think about activating molecules for reactions .

Methods

The compound can participate in electron transfer processes under light irradiation, which are essential for initiating photoredox reactions .

Results

This application has led to the development of new synthetic pathways, enabling the construction of complex molecules with greater efficiency and selectivity .

Biochemistry: Neurotransmitter Modulation

Summary

In biochemistry, 1-Phenethyl-piperazine dihydrochloride is studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders .

Methods

Research involves binding affinity studies and in vivo experiments to assess the compound’s interaction with neurotransmitter receptors .

Results

Preliminary results suggest that certain derivatives could have therapeutic applications in modulating neurotransmitter activity, with potential implications for mental health treatment .

Material Science: Organic Electronics

Summary

The field of material science explores the use of 1-Phenethyl-piperazine dihydrochloride in the development of organic electronic materials .

Methods

Its incorporation into organic semiconductors can improve charge transport properties due to its electron-rich nature .

Results

Studies have shown enhanced performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), indicating its value in next-generation electronic devices .

Environmental Chemistry: Pollutant Removal

Summary

1-Phenethyl-piperazine dihydrochloride is being researched for its ability to remove pollutants from the environment, particularly in water treatment applications .

Methods

The compound is used to synthesize adsorbent materials that can capture and remove various contaminants from water sources .

Results

Experimental results have demonstrated the effectiveness of these materials in reducing pollutant levels, contributing to cleaner water and a healthier environment .

Nanotechnology: Drug Delivery Systems

Summary

In nanotechnology, 1-Phenethyl-piperazine dihydrochloride is a key component in designing drug delivery systems that can target specific cells or tissues .

Methods

The compound is used to modify the surface of nanoparticles, enhancing their ability to deliver drugs in a controlled and targeted manner .

Results

This application has shown promise in improving the efficacy of treatments for various diseases, with ongoing research into optimizing these delivery systems .

Analytical Chemistry: Chromatography

Summary

1-Phenethyl-piperazine dihydrochloride plays a role in analytical chemistry as a stationary phase modifier in chromatography .

Methods

It is used to alter the selectivity and retention of analytes during separation processes .

Results

The use of this compound has led to improved resolution and faster analysis times in chromatographic separations, enhancing the detection of complex mixtures .

properties

IUPAC Name

1-(2-phenylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;;/h1-5,13H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSRGCWCXUCWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481730
Record name 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-piperazine dihydrochloride

CAS RN

5321-62-0
Record name 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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